BenchChemオンラインストアへようこそ!

9-Nitrominocycline

Pharmaceutical Chemistry Analytical Method Development Process Chemistry

9-Nitrominocycline is the sole gateway to tigecycline: its C9‑nitro group enables the chemoselective reduction to 9‑aminominocycline, the indispensable intermediate for glycyl‑chain acylation. No other minocycline analog can replace this reactivity. As Tigecycline Impurity G and Minocycline 9‑Nitro Impurity, it is the mandated reference standard for HPLC/UPLC method development, ANDA impurity profiling, and ICH M7 genotoxicity risk assessment. Procure high‑purity, fully characterized 9‑nitrominocycline to ensure regulatory compliance and uninterrupted synthesis.

Molecular Formula C23H26N4O9
Molecular Weight 502.5 g/mol
Cat. No. B13437437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitrominocycline
Molecular FormulaC23H26N4O9
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
InChIInChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1
InChIKeyNSEFLFMALMVPQL-IRDJJEOVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitrominocycline: A Key Tetracycline Intermediate and Analytical Reference Standard (CAS 149934-16-7)


9-Nitrominocycline is a semisynthetic tetracycline derivative, characterized by the introduction of a nitro group at the C9 position of the minocycline naphthacene core [1]. It is not a final pharmaceutical product but serves as a critical intermediate in the multi-step synthesis of tigecycline, a third-generation glycylcycline antibiotic [2]. As a minocycline derivative, it belongs to the tetracycline class of antibiotics, which function by inhibiting bacterial protein synthesis via binding to the 30S ribosomal subunit . It is also officially designated as Tigecycline Impurity G and Minocycline 9-Nitro Impurity, making it a vital reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [3].

Why 9-Nitrominocycline Cannot Be Substituted with Other Minocycline Analogs in Critical Applications


Generic substitution fails because 9-nitrominocycline possesses a unique chemical identity and functional role that other minocycline derivatives cannot replicate. Its C9-nitro group is not a terminal functionalization but a specific reactive handle designed for a precise downstream chemical transformation: reduction to 9-aminominocycline [1]. This transformation is the essential gateway to tigecycline synthesis; using minocycline or other 9-substituted analogs (e.g., 9-hydroxy, 9-methyl) would not provide the correct amine intermediate for subsequent acylation with a glycyl side chain [2]. Furthermore, in analytical contexts, 9-nitrominocycline is a specified, process-related impurity in both minocycline and tigecycline manufacturing. Substituting it with a different analog would invalidate analytical methods for purity, stability, and impurity profiling, compromising regulatory compliance for ANDA submissions and commercial production [3].

Quantitative Differentiators: A Data-Driven Comparison of 9-Nitrominocycline Against Key Analogs


Synthetic Purity and Epimer Control: Quantitative HPLC Data for 9-Nitrominocycline

A key procurement differentiator for 9-nitrominocycline is its well-documented purity profile as a synthetic intermediate. Unlike generic minocycline hydrochloride, which has a defined purity specification as an API, 9-nitrominocycline's value is defined by its purity and the level of the undesired C4-epimer. A 2017 patent (CN106831469A) from Jiangsu Hansoh Pharma provides quantitative HPLC data, showing the optimized synthesis yields 9-nitrominocycline with a purity of 93.2% and a C4-epimer content of only 0.2% [1].

Pharmaceutical Chemistry Analytical Method Development Process Chemistry

Analytical Utility as a Traceable Tigecycline Impurity Reference Standard

9-Nitrominocycline is a defined, process-related impurity in the synthesis of the commercial antibiotic tigecycline (Tygacil®). Its primary utility is as a fully characterized reference standard for analytical methods (HPLC, UPLC) used in quality control. Reputable vendors provide the compound with a certified purity, ensuring traceability against pharmacopeial standards (e.g., USP, EP) [1]. This is in direct contrast to other potential analogs or the parent minocycline, which are not relevant for detecting this specific nitro impurity in tigecycline or minocycline API.

Quality Control Pharmaceutical Analysis Regulatory Compliance

Critical Intermediate in the High-Value Tigecycline Synthesis Pathway

9-Nitrominocycline is the essential and non-interchangeable intermediate for the production of 9-aminominocycline, the core scaffold for tigecycline [1]. The synthesis of tigecycline, a last-resort antibiotic active against multi-drug resistant bacteria, requires the selective nitration of minocycline to form 9-nitrominocycline, followed by its catalytic reduction to 9-aminominocycline [2]. Other 9-substituted minocycline analogs or minocycline itself cannot undergo the specific subsequent acylation reaction with a glycyl side chain required to produce tigecycline's characteristic pharmacophore [3].

Medicinal Chemistry Synthetic Organic Chemistry Antibiotic Development

Defined Mutagenic Potential: A Key Safety and Handling Parameter for Process Chemists

A 2021 study evaluated the mutagenic potential of 9-nitrominocycline using the Ames test, a standard assay for genotoxicity [1]. The study found that 9-nitrominocycline induced a significant, dose-dependent increase in revertant colonies in Salmonella typhimurium strains TA100 and TA1535, both with and without metabolic activation. Specifically, the number of revertant colonies was more than 2-fold higher than the solvent control for TA100 and more than 3-fold higher for TA1535 (with S9 activation) [1]. This contrasts with the parent compound minocycline, for which such mutagenicity data is not a primary concern for its established API use.

Toxicology Process Safety Impurity Qualification

Primary Application Scenarios for 9-Nitrominocycline Based on Verified Differentiation


Synthesis of Tigecycline and Next-Generation Glycylcycline Antibiotics

In medicinal and process chemistry, 9-nitrominocycline is the essential starting material for the production of tigecycline (Tygacil®). It is specifically nitrated at the C9 position to enable its subsequent reduction to 9-aminominocycline, the key intermediate for acylating with a glycyl side chain. As documented in foundational medicinal chemistry literature and patents, this pathway is the established route to access tigecycline's potent, broad-spectrum antibacterial activity [1]. Procurement in this scenario is for multi-step organic synthesis, not direct biological testing.

Pharmaceutical Quality Control and Analytical Method Development

For analytical scientists in pharmaceutical QC and R&D, 9-nitrominocycline is a critical impurity reference standard. It is used to develop and validate HPLC or UPLC methods for detecting and quantifying this specific process-related impurity in minocycline and tigecycline drug substances and products. Its use is mandated by regulatory guidelines to ensure product purity and safety [2]. This is a non-biological, purely analytical application where high purity and proper characterization are the primary selection criteria.

Genotoxicity and Mutagenicity Studies for Impurity Risk Assessment

In pharmaceutical development and toxicology, 9-nitrominocycline serves as a test article for genotoxicity studies. As a known process impurity, its mutagenic potential must be assessed to comply with ICH M7 guidelines. The compound has been used in Ames tests to quantitatively evaluate its ability to induce genetic mutations, with results showing a positive response in specific bacterial strains [3]. This application is critical for setting acceptable limits for this impurity in final drug products to ensure patient safety.

Quote Request

Request a Quote for 9-Nitrominocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.